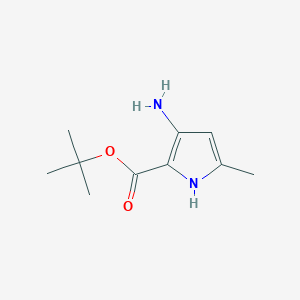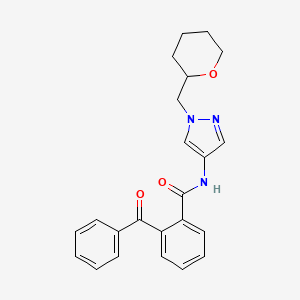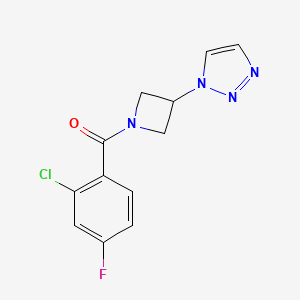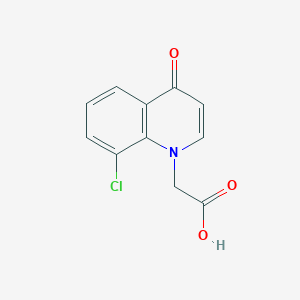
2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Copper(II)-Catalyzed Remote Sulfonylation
Copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates, has been developed for the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method offers an environmentally friendly alternative by generating benign byproducts and avoiding unpleasant odors associated with traditional sulfide sources (Xia et al., 2016).
Antimalarial and COVID-19 Research
Investigation into antimalarial sulfonamides as potential COVID-19 drugs has highlighted the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles. This research provides insights into their in vitro antimalarial activity, ADMET properties, and theoretical calculations, indicating their potential as dual-purpose therapeutic agents (Fahim & Ismael, 2021).
Synthetic Cannabinoid Receptor Agonists
The study of 2F-QMPSB and SGT-233, belonging to a new group of synthetic cannabinoid receptor agonists, underscores the importance of understanding their metabolic fate for toxicological screenings. These findings are crucial for detecting potential toxicological targets in forensic analysis (Richter et al., 2022).
Activation of Sterically Strained C=N Bond
Research on the activation of the C=N bond in N-substituted p-quinonemono- and -diimines, including those with sterically strained structures, provides valuable insights into their electrophilicity and redox potential. This has implications for their reactivity and potential applications in synthesis and material science (Avdeenko et al., 2002).
Synthesis of Biologically Active Compounds
The synthesis of new derivatives of 2,3-dimethylindole by reaction with N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides demonstrates the potential for creating compounds with significant biological activity. This highlights the ongoing exploration of quinoline derivatives in the development of new therapeutic agents (Avdeenko, Konovalova, & Yakymenko, 2020).
特性
IUPAC Name |
2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-8-4-7-15(18(17)26-2)19(22)20-14-10-9-13-6-5-11-21(16(13)12-14)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWOTSICPZLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)


![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)

![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)

![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)
![2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2463600.png)
![6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2463602.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2463603.png)
![3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2463604.png)

![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)